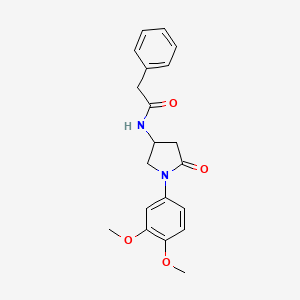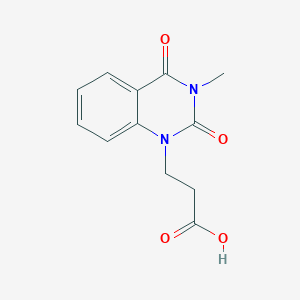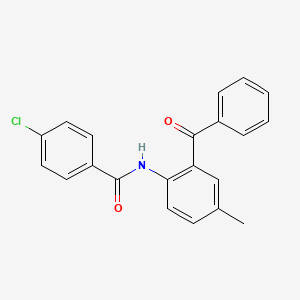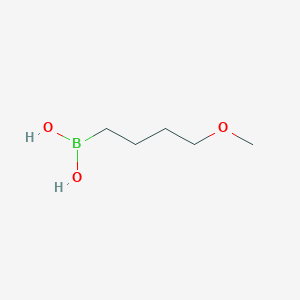
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves reactions with formaldehyde solution and primary aromatic amines or 1-substituted piperazines . The reaction yields corresponding N-Mannich bases . Another study synthesized amides from N-benzoyl aliphatic α-amino acids and homoveratrylamine .Molecular Structure Analysis
While specific molecular structure analysis for the compound is not available, a related compound, N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-fluoro-Nα-(2,3,4-trifluorobenzoyl)phenylalaninamide, has been studied .Chemical Reactions Analysis
In the presence of H2O2, enzymes like lignin peroxidase (LiP) can decompose lignin and analogue compounds under mild conditions . LiP catalyzes the C–C cleavage of a propenyl side chain, being able to produce veratraldehyde (VAD) from 1-(3′,4′-dimethoxyphenyl) propene (DMPP) .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-phenylacetamide is a compound that can be synthesized through various chemical reactions, including oxidative cyclization and intramolecular cyclisation. For instance, Galeazzi et al. (1996) demonstrated a convenient approach to synthesize diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, which are structurally related to the target compound, by intramolecular cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) (Galeazzi, Mobbili, & Orena, 1996). Additionally, crystallographic analysis can provide insights into the molecular structure and bonding patterns, as seen in the work of Marinova et al. (2022), who studied the crystal structure of a related compound, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, to understand its crystallization behavior and intermolecular interactions (Marinova, Nikolova, Dołęga, & Ahmedova, 2022).
Biological Activities and Applications
Compounds with structural similarities to N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-phenylacetamide have been explored for various biological activities, including antimicrobial, neuroprotective, and enzyme modulatory effects. For example, Pagadala et al. (2012) synthesized a series of new monocyclic β-lactams and evaluated their antimicrobial activity, revealing potential applications in combating bacterial infections (Pagadala, Meshram, Chopde, Jetti, Chidurala, & Kusampally, 2012). Furthermore, Du et al. (2008) investigated symmetrical 1-pyrrolidineacetamides, structurally related to the target compound, for their anti-HIV activity, identifying new binding sites on HIV-1 integrase, which could lead to the development of novel antiviral therapies (Du, Zhao, Yang, Zheng, Tang, Shen, & Jiang, 2008).
Chemical Reactivity and Modification
The chemical reactivity and modification potential of compounds similar to N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-phenylacetamide provide insights into their utility in synthetic chemistry and drug design. Ramazani and Karimi-Avargani (2002) discussed the synthesis of dimethyl 2-(N-phenylamido-N-yl)-3-(triphenylphosphoranylidene)butanedioates, highlighting the reactivity of N-phenylacetamide derivatives in forming stabilized ylides, which are valuable intermediates in organic synthesis (Ramazani & Karimi-Avargani, 2002).
Safety And Hazards
Direcciones Futuras
The future directions in the study of such compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, 1,3,4-Oxadiazole N-Mannich bases have shown antimicrobial and anti-proliferative activities , suggesting potential uses in medical and pharmaceutical fields.
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-9-8-16(12-18(17)26-2)22-13-15(11-20(22)24)21-19(23)10-14-6-4-3-5-7-14/h3-9,12,15H,10-11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTGGXVAEWRQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate](/img/structure/B2943077.png)
![N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2943078.png)




![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2943085.png)

![N-(1-cyanocyclopropyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2943087.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2943088.png)

![N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2943095.png)
![4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline](/img/structure/B2943096.png)
![2-Methyl-4-(4-pyridazin-3-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2943100.png)